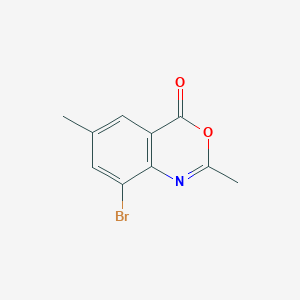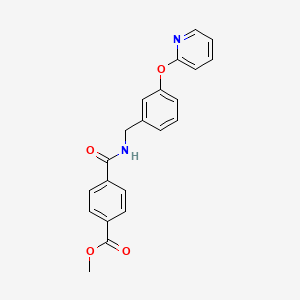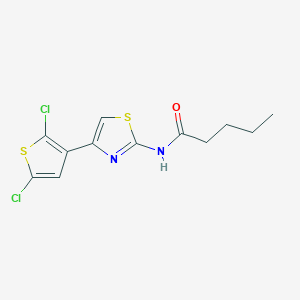![molecular formula C20H22N2O3S B2958448 2,5-dimethyl-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide CAS No. 898426-80-7](/img/structure/B2958448.png)
2,5-dimethyl-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-dimethyl-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide is a sophisticated organic compound known for its complex molecular structure. Its design incorporates multiple functional groups, making it a point of interest in various fields, particularly in organic synthesis and pharmacology. The compound’s unique architecture is vital for its reactivity and interactions with other molecules, paving the way for numerous applications in scientific research and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethyl-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide typically involves a multi-step process:
Initial Construction of the Pyrroloquinoline Core: : Starting with a suitable pyrrole precursor, the first step often includes cyclization reactions facilitated by specific catalysts under controlled temperature and pressure conditions to form the quinoline structure.
Functional Group Introductions: : Methylation and sulfonamide groups are introduced using reagents like methyl iodide and sulfonamide sources, in the presence of base catalysts.
Final Modifications: : Fine-tuning the structure with specific substitutions and adjustments to achieve the desired molecular configuration.
Industrial Production Methods
In an industrial setting, the production methods are scaled up, focusing on cost-efficiency and yield optimization:
Catalyst Optimization: : Use of high-efficiency catalysts to speed up reactions and increase output.
Temperature and Pressure Control: : Advanced monitoring systems to ensure optimal reaction conditions.
Purification Processes: : Implementation of filtration, crystallization, and chromatography techniques to ensure high purity of the final compound.
Análisis De Reacciones Químicas
Types of Reactions
2,5-dimethyl-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide participates in various chemical reactions:
Oxidation: : Reaction with oxidizing agents to form higher oxidation state products.
Reduction: : Interaction with reducing agents leading to the formation of lower oxidation state products.
Substitution: : Both nucleophilic and electrophilic substitution reactions due to the presence of diverse functional groups.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Sodium borohydride, lithium aluminium hydride.
Reaction Conditions: : Controlled temperatures, often in organic solvents like dichloromethane or acetonitrile.
Major Products Formed
Depending on the type of reaction, the major products can include various oxidized or reduced forms of the initial compound, or substituted derivatives where functional groups are replaced by others.
Aplicaciones Científicas De Investigación
Chemistry
In organic chemistry, this compound is utilized in studying reaction mechanisms and developing new synthetic pathways, given its diverse functional groups.
Biology
Its biological interactions make it valuable for investigating cellular pathways and potential therapeutic uses, particularly due to its interaction with biomolecules.
Medicine
Research in pharmacology explores its potential as a drug candidate due to its ability to interact with various biological targets, including enzymes and receptors.
Industry
In industry, it is used as an intermediate in the synthesis of more complex molecules and in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism by which 2,5-dimethyl-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide exerts its effects often involves:
Interaction with Molecular Targets: : Binding to specific enzymes or receptors, altering their activity.
Pathway Modulation: : Influencing biochemical pathways, either inhibiting or activating certain processes.
Comparación Con Compuestos Similares
Similar compounds include other sulfonamides and pyrroloquinoline derivatives.
Uniqueness
What sets it apart:
Structural Complexity: : The combination of multiple functional groups.
Versatility in Reactions: : Its ability to undergo various chemical reactions.
List of Similar Compounds
N-(2-methyl-4-nitrophenyl)benzenesulfonamide
2,5-dimethylbenzenesulfonamide
8-methylpyrrolo[3,2,1-ij]quinolin-2(1H)-one
This deep dive into 2,5-dimethyl-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide showcases its significance and potential across various scientific domains. Curious to learn more about any specific section?
Propiedades
IUPAC Name |
2,5-dimethyl-N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3S/c1-12-6-7-13(2)18(9-12)26(24,25)21-16-10-15-5-4-8-22-19(15)17(11-16)14(3)20(22)23/h6-7,9-11,14,21H,4-5,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMPMWFFKONOJLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC(=CC3=C2N(C1=O)CCC3)NS(=O)(=O)C4=C(C=CC(=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


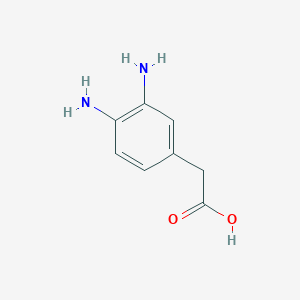
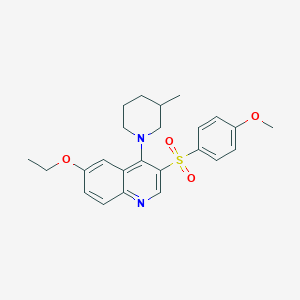
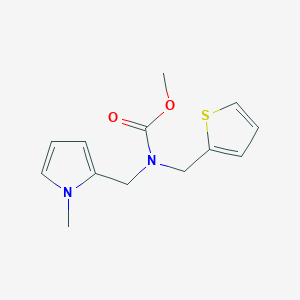
![5-acetamido-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)pyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B2958376.png)
![1-(3-Chloro-4-methylphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2958377.png)
![4-[4-(2-Phenylethyl)piperazin-1-yl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B2958378.png)
![1-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-3-(2-methoxyethyl)urea](/img/structure/B2958379.png)
![4-(morpholine-4-sulfonyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide](/img/structure/B2958380.png)
![N-[3-(butylamino)quinoxalin-2-yl]-4-fluorobenzenesulfonamide](/img/structure/B2958382.png)
